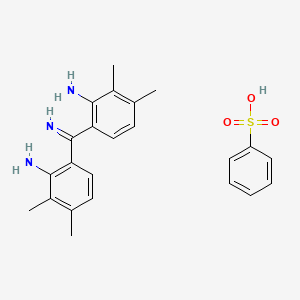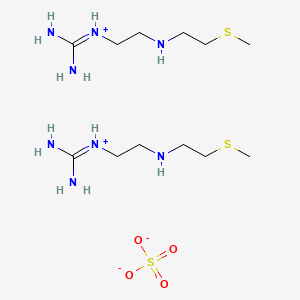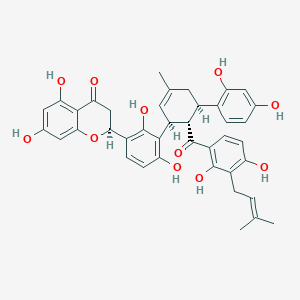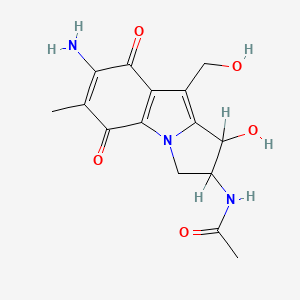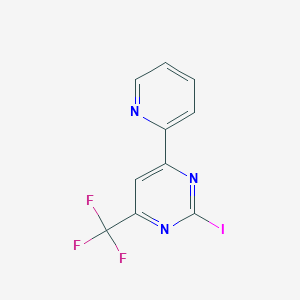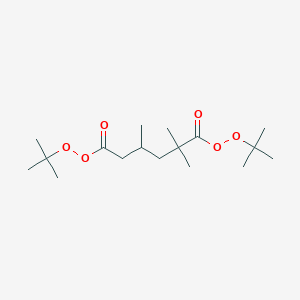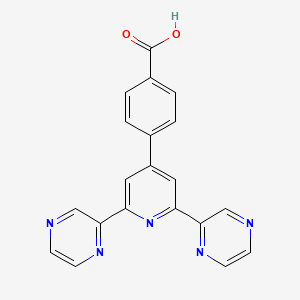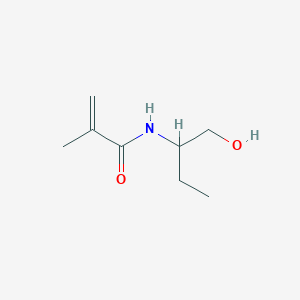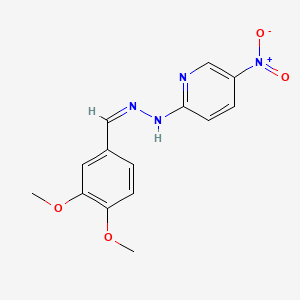
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone is a chemical compound that combines veratraldehyde and a hydrazone derivative. The hydrazone derivative, (5-nitro-2-pyridyl)hydrazone, is known for its applications in various chemical reactions and biological activities .
Méthodes De Préparation
The synthesis of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone typically involves the reaction of veratraldehyde with 5-nitro-2-pyridylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for hydrazones often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield and purity of the product .
Analyse Des Réactions Chimiques
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-pyridyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-pyridyl derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can interfere with enzymatic activities and cellular processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can induce oxidative stress and cell death .
Comparaison Avec Des Composés Similaires
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone can be compared with other similar compounds such as:
Veratraldehyde: A precursor in the synthesis of the hydrazone derivative, known for its use as a flavorant and odorant.
(5-nitro-2-pyridyl)hydrazone: A hydrazone derivative with similar chemical properties and biological activities.
Pyrazole derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, known for their diverse biological activities.
The uniqueness of this compound lies in its combination of veratraldehyde and the hydrazone moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
28058-37-9 |
|---|---|
Formule moléculaire |
C14H14N4O4 |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C14H14N4O4/c1-21-12-5-3-10(7-13(12)22-2)8-16-17-14-6-4-11(9-15-14)18(19)20/h3-9H,1-2H3,(H,15,17)/b16-8- |
Clé InChI |
MRQJAFVCQWRYMV-PXNMLYILSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


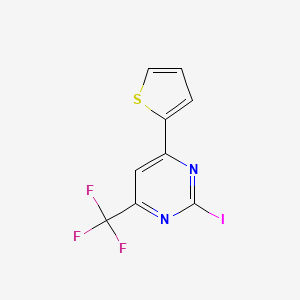
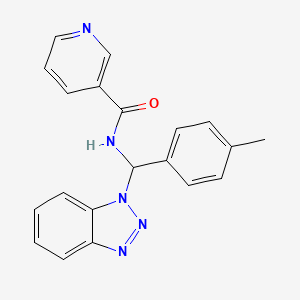
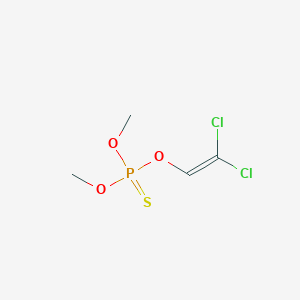
![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
